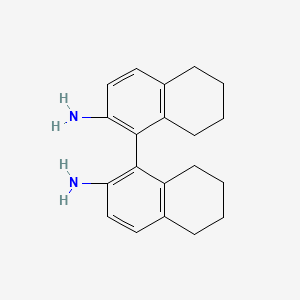

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine is a useful research compound. Its molecular formula is C20H24N2 and its molecular weight is 292.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Excitatory Amino Acid Transporter subtype-1 (EAAT1, GLAST) . EAAT1 is a type of glutamate transporter that plays a crucial role in maintaining low extracellular concentrations of glutamate in the central nervous system (CNS), thereby shaping excitatory signaling .

Mode of Action

This compound acts as a selective inhibitor of EAAT1 . It has an IC50 value of 420 nM for EAAT1 and shows negligible activity (>300 μM) for other EAAT subtypes (EAAT2-5) . By inhibiting EAAT1, it can modulate the uptake of glutamate, influencing the levels of extracellular glutamate that have access to glutamate receptors .

Biochemical Pathways

The inhibition of EAAT1 by this compound affects the glutamate uptake systems , which are the primary means for clearing synaptic and extrasynaptically released glutamate in the CNS . This modulation can impact both normal synaptic signaling and abnormal over-activation of glutamate receptors that can trigger excitotoxic pathology .

Result of Action

The inhibition of EAAT1 by this compound can lead to an increase in extracellular glutamate concentrations. This can potentially affect glutamatergic neurotransmission, influencing various aspects of brain function including cognition, memory, learning, and developmental plasticity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the function of EAAT1 and the compound’s efficacy can be modulated by endogenous or exogenous compounds . Furthermore, the compound’s action can also be affected by the precise morphological arrangement of fine perisynaptic processes close to synapses, which define the diffusional distance for glutamate and the spatial proximity of transporters in relation to the synaptic cleft .

Análisis Bioquímico

Biochemical Properties

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as excitatory amino acid transporters (EAATs), specifically EAAT1 and EAAT2 . These interactions are crucial for the regulation of glutamate levels in the central nervous system, thereby influencing excitatory neurotransmission. The compound’s binding to these transporters can inhibit or modulate their activity, affecting the overall neurotransmitter balance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving glutamate . By modulating the activity of EAATs, the compound can alter glutamate uptake and release, impacting synaptic transmission and plasticity. Additionally, it affects gene expression related to neurotransmitter transport and metabolism, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with EAATs . The compound binds to the transporters’ active sites, inhibiting their function and altering the transport cycle. This inhibition can lead to increased extracellular glutamate levels, which in turn affects synaptic signaling and neuronal communication. The compound’s interaction with EAATs also involves changes in transporter dynamics and conformation, further influencing its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of EAAT activity, resulting in chronic alterations in glutamate signaling and potential neurotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance synaptic transmission by modulating glutamate levels . At higher doses, it can lead to excitotoxicity and adverse effects on neuronal health. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to glutamate transport and metabolism . It interacts with enzymes and cofactors that regulate glutamate levels, influencing metabolic flux and metabolite concentrations. The compound’s modulation of EAAT activity can lead to changes in the overall metabolic balance within the central nervous system.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is primarily localized in astrocytic perisynaptic processes, where it interacts with EAATs to regulate glutamate levels. Its distribution is influenced by endocytic events, recycling to the plasma membrane, and degradation pathways.

Subcellular Localization

This compound is predominantly localized in the plasma membrane of astrocytes . Its activity and function are directed by targeting signals and post-translational modifications that ensure its proper localization. The compound’s presence in specific subcellular compartments is essential for its role in modulating glutamate transport and maintaining neurotransmitter homeostasis.

Actividad Biológica

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine is a compound of significant interest due to its biological activities related to neurotransmitter modulation. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C20H24N2

- Molecular Weight : 292.4 g/mol

- CAS Number : 229177-78-0

The compound features a complex structure with two tetrahydronaphthalene moieties connected by an amino group. This configuration is crucial for its biological activity.

The primary mechanism of action for this compound is as a selective inhibitor of the Excitatory Amino Acid Transporter subtype 1 (EAAT1) . EAAT1 is essential for glutamate uptake in the central nervous system (CNS), and its inhibition can lead to increased levels of extracellular glutamate. This modulation can affect various neurotransmission processes including cognition and memory.

Biochemical Pathways

The inhibition of EAAT1 disrupts normal glutamate clearance from synaptic spaces, which can lead to:

- Enhanced synaptic transmission.

- Altered neuronal excitability.

- Potential neurotoxic effects if glutamate levels become excessively high.

Neurotransmitter Modulation

Research indicates that the compound significantly influences glutamatergic neurotransmission. Studies have shown that at low doses, it may enhance synaptic transmission by increasing glutamate availability. However, excessive inhibition can lead to excitotoxicity.

Case Studies and Research Findings

-

In vitro Studies : In laboratory settings, the compound has demonstrated varying effects on neuronal cell lines. For instance:

- At specific concentrations, it enhances cell signaling pathways related to learning and memory.

- Prolonged exposure at higher concentrations has been linked to neurodegenerative changes in cell models.

-

Animal Models : Research involving animal models has shown that the compound can influence behavior and cognitive functions:

- Low doses improved performance in memory tasks.

- Higher doses resulted in anxiety-like behaviors and impaired learning abilities.

-

Comparative Studies : When compared to other EAAT inhibitors:

- The compound exhibited a unique profile in terms of potency and duration of action.

- It was found to have a longer-lasting effect on glutamate levels compared to other compounds tested.

Summary of Biological Activities

Propiedades

IUPAC Name |

1-(2-amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12H,1-8,21-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTHXJXFQJFWNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.